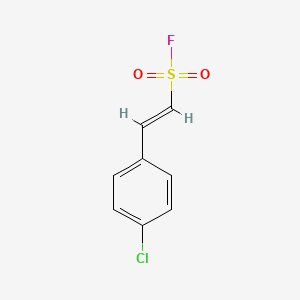

2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is a chemical compound with the CAS Number: 1819971-28-2 . It has a molecular weight of 220.65 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of sulfonyl fluorides has been a topic of interest in recent years. A one-pot Pd-catalyzed reaction of aryl iodides with DABSO and Selectfluor provides aryl sulfonyl fluorides in good yields . Additionally, sulfonyl fluorides can be converted to aryl sulfonamides and sulfonic esters using Cs2CO3 under mild conditions . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClFO2S/c9-8-3-1-7 (2-4-8)5-6-13 (10,11)12/h1-6H/b6-5+ .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

Physical and Chemical Properties Analysis

“this compound” has a melting point of 127-128°C . It is a powder in its physical form .

Wissenschaftliche Forschungsanwendungen

Copper-Promoted Conjugate Addition for Constructing Aliphatic Sulfonyl Fluorides

The copper-promoted direct hydrocarboxylation of ethenesulfonyl fluoride (ESF) using carboxylic acid as a nucleophile under mild conditions has shown significant potential in medicinal chemistry and chemical biology. This method facilitates the creation of molecules that combine both the ester group and the aliphatic sulfonyl fluoride moiety, demonstrating the versatility of ethenesulfonyl fluoride in synthesizing compounds with potential applications in drug modification and bioactive molecule development. The successful modification of known drugs like Ibuprofen and Aspirin using this method highlights its practical utility in pharmaceutical research (Xu Zhang et al., 2021).

Synthesis of β-Arylethenesulfonyl Fluorides for SuFEx Click Chemistry

The Heck-Matsuda process for synthesizing β-arylethenesulfonyl fluorides presents a novel approach to accessing compounds that were previously challenging to obtain. These compounds are selectively addressable bis-electrophiles for sulfur(VI) fluoride exchange (SuFEx) click chemistry, offering exclusive reactivity sites under defined conditions. This attribute makes them attractive for covalent drug discovery, showcasing the role of ethenesulfonyl fluoride derivatives in the development of new therapeutic agents (Hua-Li Qin et al., 2016).

Development of Fluorescent Molecular Probes

The synthesis of 2,5-Diphenyloxazoles, which incorporate a sulfonyl group, has led to the creation of new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes. Such probes can be used to study various biological events and processes, indicating the potential of sulfonyl fluoride derivatives in creating advanced diagnostic tools (Z. Diwu et al., 1997).

Rhodium(III)-catalyzed Oxidative Coupling for New Sulfonyl Fluoride Scaffolds

The rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride has led to the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams. This method features exclusive E-stereo selectivity and monoselective ortho activation of sp2 C–H bonds, providing new sulfonyl fluoride scaffolds for the SuFEx click reaction. This research opens new pathways for developing sulfonyl fluoride-based compounds with potential applications in medicinal chemistry and material science (Shi-Meng Wang et al., 2018).

Wirkmechanismus

While the specific mechanism of action for “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride” is not mentioned in the search results, sulfonyl fluorides in general manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm .

Safety and Hazards

Zukünftige Richtungen

Sulfonyl fluorides have a century of history behind them and have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These developments suggest that there is a promising future for the study and application of sulfonyl fluorides, including “2-(4-Chlorophenyl)ethene-1-sulfonyl fluoride”.

Eigenschaften

IUPAC Name |

(E)-2-(4-chlorophenyl)ethenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUNWXQELONMGK-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2576490.png)

![2-[(4-Chloro-2-methylphenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B2576492.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)

![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2576504.png)